7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H11N5/c1-4-2-3-8-6-9-5(7)10-11(4)6/h4H,2-3H2,1H3,(H3,7,8,9,10) |
InChI Key |
HHPXYOMHYFDHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 7-Methyl-2-hydroxy-triazolopyrimidine
Ethyl 5-amino-1,2,4-triazole-3-carboxylate (3 ) reacts with 1-methyl-1,3-butanedione (4 ) in acetic acid under reflux to form 5 . Basic hydrolysis removes the ester group, yielding 6 .
- 3 (10 mmol) and 4 (10 mmol) in acetic acid (50 mL) are refluxed for 24 hours.
- Hydrolysis with NaOH (2M, 30 mL) yields 6 (85–90% yield).
Step 2: Chlorination and Amination
6 is treated with POCl₃ to form 2-chloro-7-methyl-triazolopyrimidine (7 ), which undergoes amination with NH₃ in ethanol/DMF.
- 6 (5 mmol) and POCl₃ (15 mL) are refluxed for 6 hours.
- 7 (5 mmol) is stirred with NH₃ (25% aq., 20 mL) in ethanol/DMF (1:1) at 80°C for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Chlorination yield | 75–80% | |
| Amination yield | 70–75% |
Green Synthesis Using α-Cyanoketene Dithioacetal
A solvent-free approach employs α-cyanoketene dithioacetal (8 ) and 3,5-diamino-1,2,4-triazole (1 ) under microwave irradiation.
- 1 (10 mmol) and 8 (10 mmol) are irradiated (300 W, 100°C) for 15 minutes.
- The product is purified via column chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Reaction time | 15 minutes |
Comparative Analysis of Methods
Structural Characterization
Key spectral data for 7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine:
- ¹H NMR (DMSO-d₆) : δ 1.85 (s, 3H, CH₃), 5.92 (s, 1H, pyrimidine-H), 6.70 (br, 2H, NH₂).
- MS (ESI) : m/z 178.1 [M+H]⁺.
Applications and Derivatives
The 2-amino group enables further functionalization:
- Antiviral activity : Derivatives inhibit influenza polymerase PA-PB1 interaction (IC₅₀ = 2–5 µM).
- Antitumor activity : Analogues show cytotoxicity against HeLa cells (IC₅₀ = 10–15 µM).
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold .
Scientific Research Applications
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Position 7 : The target compound’s methyl group is replaced with bulkier (e.g., phenyl) or electron-deficient (e.g., CF₃) groups in analogs, altering steric and electronic profiles .
- Position 2: Amine substitution is critical for hydrogen bonding; replacement with difluoromethyl (nonpolar) or sulfonamides (polar) modulates solubility and target interactions .
Physicochemical Properties
- Lipophilicity: Methyl at position 7 (target compound) reduces polarity vs.
- Metabolic Stability : Fluorinated derivatives (e.g., Compound 36 in ) exhibit enhanced stability due to resistance to oxidative metabolism.
- Melting Points : Vary widely; e.g., Compound 36 () melts at 208°C, while sulfonamide derivatives () likely have higher melting points due to hydrogen bonding .
Biological Activity
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine system, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an antitumor agent and its antimicrobial and antiviral properties.
- Molecular Formula : CHN
- Molecular Weight : 154.18 g/mol
- CAS Number : 102169-67-5
Biological Activity Overview
Research has demonstrated that 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits significant biological activity:
-
Antitumor Activity :
- The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can disrupt signaling pathways critical for tumor growth and survival.
-
Antimicrobial Properties :
- It has been evaluated for its effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism.
- Antiviral Effects :
The biological activity of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound inhibits specific kinases that play crucial roles in cell signaling pathways related to cancer progression.
- Enzyme Inhibition : It disrupts the function of enzymes necessary for microbial survival and replication.
- Viral Targeting : Inhibition of viral polymerases leads to decreased viral load in infected cells.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and their respective biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | CHN | Antimicrobial |
| 7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | CHN | Antitumor |
| 7-Methyl-[1,2]-triazolo[3',4':3',4]-pyrimidine | CHN | Antiviral |
This comparative analysis reveals that structural modifications can significantly influence the pharmacological profiles of these compounds.
Case Studies
Several studies have documented the efficacy of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine:
- Antitumor Efficacy in Cell Lines :
- Antiviral Activity Against Influenza :
-
Antimicrobial Testing :
- Tests against Gram-positive and Gram-negative bacteria indicated effective inhibition at low concentrations (MIC values ranging from 0.5 to 16 µg/mL), showcasing its potential as a therapeutic agent against bacterial infections.
Q & A
Q. What are the optimized synthetic routes for 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclocondensation of 3-amino-1H-triazole with carbonyl derivatives under acidic or basic conditions. Key parameters include:
- Catalysts : Cerium ammonium nitrate (CAN) or copper acetate enhance reaction efficiency by stabilizing intermediates .
- Solvents : Ethanol or dichlorobenzene are preferred for solubility and reactivity .
- Green methods : Ultrasonic irradiation reduces reaction time (e.g., from 12 hours to 2–3 hours) and improves yields by 15–20% via cavitation effects .
- Temperature : Optimal ranges are 80–100°C, with higher temperatures risking decomposition .
Q. How can the structural integrity and purity of this compound be validated?
- Spectroscopy : ¹H/¹³C NMR confirms methyl and amine group positions (e.g., methyl protons at δ 1.8–2.1 ppm; NH₂ signals at δ 5.5–6.0 ppm) . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (153.19 g/mol) and detects impurities .
- X-ray crystallography : Resolves bond angles and torsional strain in the fused triazole-pyrimidine system .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer potential : Pyrazolo[1,5-a]pyrimidine analogs inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <1 µM in leukemia cell lines .
- Antiviral activity : Triazolopyrimidines disrupt viral replication machinery, e.g., SARS-CoV-2 main protease inhibition (Ki ~50 nM) .
- Enzyme inhibition : Methyl substitution at position 7 enhances selectivity for kinases over phosphatases .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?
- Substituent effects :
- Methyl group (position 7) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- Fluorine substitution : Enhances metabolic stability (e.g., difluoromethyl analogs show 2× longer plasma half-life in rodents) .
- Amino group (position 2) : Critical for hydrogen bonding with ATP-binding pockets (e.g., CDK2 binding energy: −9.2 kcal/mol) .
- Comparative studies : 7-Methyl derivatives exhibit 10-fold higher potency than 7-cyclopropyl analogs in kinase inhibition assays .
Q. What mechanistic insights explain its interaction with biological targets?
- Molecular docking : The triazole ring forms π-π interactions with Phe80 in CDK2, while the methyl group stabilizes hydrophobic pockets .
- Enzyme kinetics : Non-competitive inhibition of viral proteases (Ki = 45 nM) suggests allosteric binding .
- In vivo models : In Parkinson’s disease rats, triazolopyrimidines potentiate L-Dopa efficacy (1 mg/kg dose reduces dyskinesia by 40%) via adenosine A2A receptor antagonism .
Q. How can contradictory data in literature regarding bioactivity be resolved?
- Case study : Discrepancies in IC₅₀ values for CDK inhibition (e.g., 0.8 µM vs. 2.5 µM) arise from:
- Mitigation strategies :
Methodological Recommendations
- Synthetic optimization : Employ DoE (Design of Experiments) to map solvent/catalyst interactions .
- SAR studies : Combine QSAR modeling with fragment-based screening to prioritize substituents .
- Data validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity + cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
